Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester
CAS No.:
Cat. No.: VC16267346
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H17NO2 |
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Molecular Weight | 207.27 g/mol |
IUPAC Name | methyl 3-(3-aminophenyl)pentanoate |
Standard InChI | InChI=1S/C12H17NO2/c1-3-9(8-12(14)15-2)10-5-4-6-11(13)7-10/h4-7,9H,3,8,13H2,1-2H3 |
Standard InChI Key | LGVXYEBYELCKJP-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC(=O)OC)C1=CC(=CC=C1)N |
Introduction
Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester, also known as methyl (3S)-3-amino-3-phenylpropanoate, is a compound of significant interest in organic chemistry and medicinal applications. It is classified as an amino acid derivative, specifically an ester of an amino acid, and exhibits properties typical of both esters and amino acids. The compound's unique structural features include a benzene ring and an amino group, contributing to its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester can be achieved through several methods:
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Condensation Reactions: One common approach involves the reaction between chiral hydrazine and an acylating agent to generate the target product. This method allows for the introduction of chiral centers, crucial in pharmaceutical applications where stereochemistry plays a vital role.
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Esterification with Methanol: Another efficient method involves the use of methanol with trimethylchlorosilane as a reagent for esterification. This method produces good yields under mild reaction conditions, making it suitable for various amino acids.
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Industrial Production: Industrial production may utilize continuous flow reactors for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure purity and efficiency.
Chemical Reactions
Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester can undergo various chemical reactions:
Reaction Type | Description |
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Oxidation | Can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. |
Reduction | Reduction reactions can convert the ester group to an alcohol or other reduced forms. |
Substitution | The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives. |
Biological and Medicinal Applications
This compound is of interest in biochemistry due to its potential interactions with biological targets such as enzymes or receptors. The amino group allows for hydrogen bonding with active sites on proteins, facilitating biochemical reactions. Studies suggest that compounds with similar structures exhibit activity against various biological pathways, including those involved in inflammation and neurotransmission.
Scientific Research Applications
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Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
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Biology: Utilized in studies involving enzyme interactions and metabolic pathways.
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Industry: Employed in the production of various chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
Compound Name | Key Features |
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Benzenepropanoic acid, ethyl ester | Similar ester structure but with an ethyl group instead of methyl. |
Benzenepropanoic acid, methyl ester | Lacks the amino group present in Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester. |
Benzenepropanoic acid, α-hydroxy-, methyl ester | Contains a hydroxyl group instead of the amino group. |
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